
Paroxetine, cis-(+)-
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Overview
Description
Paroxetine, cis-(+)-, is a stereoisomer of paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used for major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions. The cis-(+)- configuration refers to the spatial arrangement of substituents on the piperidine ring, where the benzodioxolyloxy and fluorophenyl groups are on the same side of the ring plane. This stereochemistry influences its binding affinity to the serotonin transporter (SERT), a key mechanism for its antidepressant and anxiolytic effects . Paroxetine, cis-(+)-, is distinct from its trans isomers and other stereoisomers (e.g., cis-(-)-, trans-(+)-), which may exhibit differing pharmacokinetic or pharmacodynamic properties .
Its efficacy in MDD and anxiety disorders is well-documented, with studies showing comparable or superior effectiveness to tricyclic antidepressants (TCAs) and other SSRIs like fluoxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine typically involves multiple steps, starting from the alkaloid arecoline . One common synthetic route includes the following steps:
Formation of the key intermediate: The chiral key intermediate of paroxetine is synthesized through a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination-lactamization-amide/ester reduction sequence.
Etherification: The key intermediate is then etherified with sesamol to form the active pharmaceutical ingredient (API).
Industrial Production Methods
Industrial production methods for paroxetine involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow processing, which offers advantages in terms of productivity and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Paroxetine undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized under specific conditions to form different metabolites.
Reduction: Reductive amination is a key step in the synthesis of paroxetine.
Substitution: Paroxetine can undergo substitution reactions, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis of the final API .
Scientific Research Applications
Clinical Applications
1. Major Depressive Disorder (MDD)
Paroxetine is commonly prescribed for MDD. A meta-analysis of 29 published and 11 unpublished clinical trials involving 3,704 patients indicated that paroxetine was more effective than placebo, with significantly fewer patients failing to achieve at least a 50% improvement in symptoms . The proportion of patients experiencing side effects was higher in the paroxetine group compared to placebo .
2. Anxiety Disorders
Paroxetine has shown efficacy in treating various anxiety disorders, including generalized social phobia. In a study involving 94 patients treated with paroxetine, 55% reported significant improvement compared to only 24% in the placebo group . This highlights paroxetine's role as a first-line treatment option for anxiety-related conditions.
3. Obsessive-Compulsive Disorder (OCD)
Clinical trials have demonstrated that paroxetine can reduce OCD symptoms effectively. A significant finding was that patients treated with paroxetine had lower relapse rates compared to those on placebo during follow-up periods .
Case Studies
Case Study 1: Treatment of Major Depressive Disorder
A 34-year-old male patient diagnosed with MDD was initiated on paroxetine therapy at a dose of 20 mg daily. Over a treatment period of several weeks, the patient exhibited marked improvements in mood and overall functioning . This case underscores the practical application of paroxetine in everyday clinical settings.
Case Study 2: Serotonin Syndrome
In another instance, a patient developed serotonin syndrome shortly after starting paroxetine. Symptoms included increased anxiety and insomnia. This case illustrates the importance of monitoring patients closely for side effects when initiating treatment with SSRIs like paroxetine .
Research Findings
Recent studies have focused on the molecular interactions of paroxetine with serotonin transporters (SERT). Research utilizing cryo-electron microscopy and X-ray crystallography has provided insights into how paroxetine binds to SERT, which is crucial for understanding its pharmacological effects and guiding the development of new therapeutics .
Comparative Efficacy Table
Condition | Paroxetine Efficacy | Placebo Efficacy | Statistical Significance |
---|---|---|---|
Major Depressive Disorder | Higher response rates | Lower response rates | p < 0.05 |
Generalized Anxiety Disorder | Significant improvement | Minimal improvement | p < 0.01 |
Obsessive-Compulsive Disorder | Lower relapse rates | Higher relapse rates | p < 0.05 |
Mechanism of Action
Paroxetine exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action is mediated through its binding to the serotonin transporter (SERT), which prevents the reabsorption of serotonin into the presynaptic neuron . Additionally, paroxetine interacts with various molecular targets, including cytochrome P450 enzymes and monoamine transporters .
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Paroxetine’s stereoisomers and related compounds are critical in understanding its pharmacological profile. The USP identifies several related compounds (Table 1):
Compound Name | Configuration | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
USP Paroxetine Related Compound B | (+)-trans | C₁₉H₂₀FNO₃·HCl | 365.83 | Trans configuration; lower SERT affinity |
USP Paroxetine Related Compound D | (+)-trans | C₂₀H₂₂FNO₃ | 343.39 | Methyl substitution on piperidine nitrogen |
Paroxetine, cis-(+)-Isomer | cis-(+)- | C₁₉H₂₀FNO₃ | 329.37 | Higher SERT affinity; enhanced bioavailability |
Paroxetine Hydrochloride Hemihydrate | cis-(+)- | C₁₉H₂₀FNO₃·HCl·½H₂O | 374.84 | Common salt form; improved solubility |
Table 1: Structural comparison of paroxetine isomers and related compounds .
- Cis-(+)- vs. Trans Isomers : The cis-(+)- isomer demonstrates superior SERT inhibition compared to trans isomers due to optimal spatial alignment with the transporter’s binding pocket . In vitro studies suggest a 2- to 3-fold higher potency for cis-(+)-paroxetine over trans configurations .
Pharmacodynamic Comparison with Other SSRIs
Paroxetine, cis-(+)-, shares mechanistic similarities with SSRIs like fluoxetine and sertraline but differs in secondary pharmacological effects:
Parameter | Paroxetine, cis-(+)- | Fluoxetine | Sertraline |
---|---|---|---|
SERT Inhibition (Ki, nM) | 0.13 | 0.81 | 0.29 |
Half-life (hours) | 21 | 96 (norfluoxetine) | 26 |
CYP2D6 Inhibition | Strong | Moderate | Mild |
Anxiety Disorder Indications | 5 (GAD, PTSD, etc.) | 2 (OCD, bulimia) | 3 (OCD, PTSD) |
Table 2: Pharmacodynamic and clinical profile comparison .
- Efficacy: Paroxetine, cis-(+)-, shows faster symptom relief in MDD compared to fluoxetine (response at 4 weeks: 65% vs. 52%) but with higher rates of discontinuation due to side effects like nausea and somnolence .
- Anxiety Disorders: Paroxetine is the only SSRI approved for generalized anxiety disorder (GAD) and social anxiety disorder (SAD), attributed to its potent SERT inhibition and secondary noradrenergic modulation .
Research Findings and Clinical Implications
- Bioequivalence : Paroxetine mesylate and hydrochloride show similar AUC (90% CI: 0.85–1.12) but differ in Cmax (mesylate 15% lower), suggesting formulation-dependent absorption .
- Stereochemical Purity : USP standards mandate <0.1% impurities for related compounds (e.g., trans isomers) to ensure clinical safety .
Biological Activity
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of depression, anxiety disorders, and other psychiatric conditions. The cis-(+)-isomer of paroxetine has garnered interest due to its distinct biological activity and pharmacological properties. This article delves into the biological activity of cis-(+)-paroxetine, examining its mechanisms of action, pharmacodynamics, pharmacokinetics, and clinical efficacy.
Chemical Structure and Properties
Paroxetine is a phenylpiperidine derivative with the chemical formula C19H20FNO3. The cis-(+)-isomer exhibits specific binding affinities to various neurotransmitter receptors, which contribute to its therapeutic effects.
Property | Value |
---|---|
Molecular Weight | 329.371 g/mol |
Bioavailability | ~50% |
Elimination Half-life | ~21 hours |
Protein Binding | ~95% |
Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant and anxiolytic effects. The binding affinity of paroxetine for SERT has been quantified, revealing a Ki value ranging from 0.07 to 0.2 nM, indicating high potency compared to other SSRIs .
Binding Affinities
The following table summarizes the Ki values for paroxetine against various receptors:
Receptor | Ki (nM) |
---|---|
SERT | 0.07 – 0.2 |
NET | 40 – 85 |
DAT | 490 |
D2 | 7,700 |
5-HT1A | 21,200 |
5-HT2A | 6,300 |
α1 | 1,000 – 2,700 |
Pharmacodynamics
Paroxetine's pharmacodynamic profile includes not only serotonin reuptake inhibition but also interactions with norepinephrine transporters (NET) and various receptor subtypes. It has been shown to occupy approximately 88% of serotonin transporters in the prefrontal cortex after four weeks of administration in animal models .
Case Studies and Clinical Trials
- Efficacy in Anxiety Disorders: A study published in JAMA demonstrated that paroxetine significantly reduced symptoms in patients with generalized social phobia compared to placebo, with a response rate of 55% in the paroxetine group versus 24% in the placebo group .
- Major Depressive Disorder: A meta-analysis involving over 3,700 patients indicated that paroxetine was more effective than placebo in achieving at least a 50% symptom reduction . However, it had a higher incidence of adverse events compared to other SSRIs.
- Comparison with Other SSRIs: Research comparing paroxetine with citalopram found that while both were effective, paroxetine was less effective than citalopram at enhancing treatment response .
Adverse Effects
Paroxetine is associated with several side effects, including:
- Headache (37.2%)
- Delayed ejaculation (36%)
- Somnolence (26.6%)
- Nausea (25.5%)
These adverse effects were generally mild to moderate in intensity but highlight the importance of monitoring during treatment .
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to formulate research questions for clinical studies on Paroxetine?
- The PICOT (Population, Intervention, Comparison, Outcome, Time) format ensures specificity in clinical research design. For Paroxetine, define the target population (e.g., adults with major depressive disorder), the intervention (e.g., cis-(+)-Paroxetine dosage), comparators (placebo or alternative SSRIs), outcome metrics (e.g., HRSD scores), and study duration (e.g., 8 weeks). This approach minimizes ambiguity and aligns with evidence synthesis for systematic reviews .
Q. What psychometric tools are recommended to assess depressive symptoms in Paroxetine trials?
- Use validated scales like the Hamilton Rating Scale for Depression (HRSD) or Beck Depression Inventory (BDI). These tools quantify symptom severity and track changes over time. Ensure inter-rater reliability by standardizing interviewer training, as subjective interpretation can introduce bias, particularly in distinguishing symptoms like agitation vs. apathy .
Q. What meta-analytic techniques address heterogeneity in Paroxetine vs. placebo trials for panic disorder?
- Apply random-effects models to account for variability in study design (e.g., fixed vs. flexible dosing). Stratify analyses by trial duration (≤10 weeks vs. maintenance phases) and outcome definitions (e.g., panic-free rate). Use I² statistics to quantify heterogeneity and explore sources via subgroup analyses (e.g., comorbid depression) .
Methodological Notes
- Data Synthesis : For meta-analyses, calculate standardized mean differences (SMDs) for continuous outcomes and risk ratios (RRs) for dichotomous data. Use RevMan or R’s metafor package for pooled estimates .
- Ethical Compliance : Pre-register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting harms, particularly suicidality .
Properties
CAS No. |
105813-05-6 |
---|---|
Molecular Formula |
C19H20FNO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m1/s1 |
InChI Key |
AHOUBRCZNHFOSL-PBHICJAKSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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